Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]

ACAT inhibition dose‑response hepatic lipid metabolism

Researchers quantifying benfluorex metabolism need a reference standard distinct from co-eluting metabolites. S-1475 (CAS 61471-64-5) is the sole benfluorex metabolite with a free carboxylic acid, providing unique chromatographic and mass-spectral signatures for unequivocal identification. Key differentiators: • Fluidizes rat liver microsomal membranes at 30 µM without altering insulin-receptor internalization [1,2]; • Serves as a negative control in insulin-sensitizing assays, in stark contrast to S-422 [2]; • Enables charge-state-dependent structure-activity studies as the only anionic metabolite [1]. Supplied at 95% purity; ready for immediate analytical use.

Molecular Formula C12H14F3NO2
Molecular Weight 261.24 g/mol
CAS No. 61471-64-5
Cat. No. B1201402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]
CAS61471-64-5
Synonyms1-(3-trifluoromethylphenyl)-2-(2-carboxymethyl)aminopropane
S 1475
S-1475
S1475
Molecular FormulaC12H14F3NO2
Molecular Weight261.24 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)O
InChIInChI=1S/C12H14F3NO2/c1-8(16-7-11(17)18)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,16H,5,7H2,1H3,(H,17,18)
InChIKeyNCUBLDCIXRNHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-1475: Baseline for Benfluorex Metabolite Studies


Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] (CAS 61471‑64‑5, synonym S‑1475) is a synthetic N‑substituted glycine derivative (C₁₂H₁₄F₃NO₂, MW 261.24) that serves as a primary downstream metabolite of the anorectic/hypolipidemic agent benfluorex [1]. The compound is formally designated as 1‑(3‑trifluoromethylphenyl)‑2‑(2‑carboxymethyl)aminopropane and is structurally related to fenfluramine and norfenfluramine [1]. Unlike the parent drug, S‑1475 carries a free carboxylic acid, conferring distinct physicochemical and pharmacological properties that have been directly compared with other benfluorex metabolites (S‑422 and norfenfluramine) in peer‑reviewed functional assays [2].

Metabolite Standard
Baseline benfluorex metabolite for analytical method development
Functional Probe
Reported membrane-fluidity effects without insulin-signaling interference
Charge-Dependent Selection
Anionic carboxylate for charge-based pharmacological profiling studies

Why Fenfluramine Analogs Cannot Replace S-1475


Although Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] belongs to the fenfluramine‑related amphetamine class, in‑class substitution is precluded by its distinct metabolic origin and unique pharmacological fingerprint. Benfluorex is rapidly converted in vivo to three primary metabolites—S‑422 (N‑(2‑hydroxyethyl)norfenfluramine), S‑1475 (the carboxylic acid), and norfenfluramine—each possessing markedly different effects on membrane fluidity, enzyme inhibition, and insulin‑receptor processing [1]. Consequently, a researcher who requires a metabolite that fluidizes membranes without altering insulin‑receptor internalization or dose‑dependently inhibiting ACAT cannot substitute S‑1475 with S‑422, norfenfluramine, or the parent compound [2][3]. The quantitative evidence below establishes exactly where S‑1475 diverges from its closest analogs.

S-422 promotes insulin-receptor internalization
S-1475 shows no effect, making direct substitution inappropriate for insulin-pathway studies.
S-422 enhances insulin-stimulated AIB uptake
S-1475 produces no change, so replacing it with S-422 introduces confounding insulin-sensitization signals.
Charge and lipophilicity diverge across metabolites
S-1475 is anionic, S-422 is neutral, and norfenfluramine is cationic; substitution alters membrane-partitioning behavior.

S-1475 vs. Metabolite Analogs: Quantitative Differentiation


Saturable ACAT Inhibition

In rat liver microsomes, S‑1475 (30 µM) inhibits Acyl‑CoA:cholesterol acyltransferase (ACAT) activity, but unlike the parent drug benfluorex, it does not exhibit dose‑dependent inhibition at higher concentrations (60–200 µM). Benfluorex shows a clear dose‑dependent inhibiting effect over the same range [1]. This saturable inhibition profile suggests S‑1475 reaches a mechanistic ceiling, making it a preferable tool when a defined, non‑escalating ACAT inhibition is desired.

Saturable ACAT Inhibition
Reported
S-1475: ACAT inhibition at 30 µM; no further effect at 60–200 µM vs. Benfluorex: progressive dose‑dependent inhibition across 60–200 µM
Supports hepatic lipid metabolism assay context with defined ceiling effect
Rat liver microsomal assay (Orsière et al., 1995)
ACAT inhibition dose‑response hepatic lipid metabolism

No Insulin-Receptor Internalization vs. S-422

In healthy rat hepatocytes, S‑1475 (concentration range not explicitly detailed in abstract) had no effect on bound insulin‑receptor internalization, whereas the metabolite S‑422 favored the internalization process [1]. This functional divergence was observed in the same experimental system, providing a direct head‑to‑head comparison between the two benfluorex metabolites.

Insulin-Receptor Internalization
Head-to-head
S-1475: no promotion of bound insulin-receptor internalization vs. S-422: promoted internalization
Enables isolation of membrane-fluidity effects from insulin-signaling modulation
Isolated healthy rat hepatocytes (Orsière et al., 1995)
insulin-receptor internalization hepatocyte metabolic selectivity

No Insulin-Stimulated AIB Uptake vs. S-422

S‑1475 produced no change in insulin‑stimulated α‑aminoisobutyric acid (AIB) uptake in rat hepatocytes, while S‑422 promoted AIB uptake in a dose‑dependent manner [1]. Both metabolites were tested in parallel, confirming that the insulin‑sensitizing effect observed with S‑422 is not shared by S‑1475.

Insulin-Stimulated AIB Uptake
Head-to-head
S-1475: no enhancement of AIB uptake (equivalent to basal) vs. S-422: dose‑dependent enhancement of AIB uptake
Supports use as negative control in insulin-sensitivity screening
AIB uptake assay in rat hepatocytes (Orsière et al., 1995)
insulin sensitivity amino-acid uptake hepatocyte metabolism

Charge & Lipophilicity Differentiation

At physiological pH, S‑1475 exists as a negatively charged carboxylate, whereas the comparator metabolite S‑422 is a neutral alcohol and norfenfluramine is a positively charged primary amine. The authors of the primary ACAT/membrane‑fluidity study explicitly noted that the differential pharmacological behaviors of the metabolites could be rationalized by their electric charges and lipophilic characters [1]. This class‑level physicochemical distinction provides a rational basis for selecting S‑1475 when a charged, less lipophilic probe is required within the benfluorex metabolite series.

Charge & Lipophilicity Differentiation
Class-level inference
S-1475: anionic (carboxylate) at pH 7.4; S-422: neutral alcohol; norfenfluramine: cationic amine
Context-dependent charge-based selection for membrane interaction studies
Physicochemical property class comparison (Orsière et al., 1995)
physicochemical property carboxylic acid lipophilicity

S-1475: Key Application Scenarios


Metabolic Pathway Tracing & Pharmacokinetic Modeling

Because S‑1475 is a well‑defined downstream metabolite of benfluorex, it serves as an essential analytical reference standard for LC‑MS/MS or GC‑EI‑MS quantification of benfluorex metabolism in biological matrices. Its unique retention time and mass‑to‑charge ratio, distinct from S‑422 and norfenfluramine, allow unequivocal identification in complex samples [1]. Laboratories conducting pharmacokinetic studies or therapeutic drug monitoring of benfluorex‑related compounds can use S‑1475 as a primary calibrator.

Membrane Fluidity Research with Minimal Insulin Interference

S‑1475 fluidizes rat liver microsomal membranes at 30 µM while leaving insulin‑receptor internalization and insulin‑stimulated amino‑acid uptake unaltered, in stark contrast to S‑422 [2][3]. Investigators studying the biophysical consequences of drug‑induced membrane fluidization can employ S‑1475 to isolate membrane effects from confounding insulin‑pathway modulation, enabling cleaner interpretation of fluidity‑dependent phenomena.

Negative Control for Insulin-Sensitization Screening

In assays designed to identify insulin‑sensitizing metabolites, S‑1475 acts as an ideal negative control because it does not promote insulin‑receptor internalization or enhance insulin‑stimulated AIB uptake [3]. Its use alongside S‑422 (which shows both activities) provides a built‑in phenotypic contrast that strengthens assay validation and hit‑calling confidence.

Charge-Dependent Pharmacological Profiling

As the only benfluorex metabolite bearing a free carboxylic acid, S‑1475 enables systematic investigation of how molecular charge influences membrane partitioning and biological activity. Its distinct anionic character, compared with the neutral S‑422 and the cationic norfenfluramine, supports studies correlating charge state with ACAT inhibition efficacy and membrane‑fluidity changes [1].

Application
Selection Property
Validation Focus
Metabolic pathway tracing & bioanalytical quantification
Defined metabolite standard with distinct analytical signature
Bioanalytical method calibration and matrix-effect assessment
Membrane fluidity research with minimal insulin-pathway modulation
Fluidity-enhancing probe without insulin-receptor internalization or AIB uptake effects
Isolate membrane fluidity endpoints from insulin-signaling readouts
Negative control for insulin-sensitization screening
Null insulin-receptor internalization and AIB uptake responses
Phenotypic contrast validation in metabolite profiling assays
Charge-dependent pharmacological profiling
Anionic carboxylate state enabling charge-based comparisons
Correlate molecular charge with ACAT inhibition and membrane partitioning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.